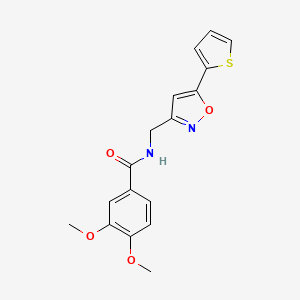

3,4-dimethoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide

Description

Properties

IUPAC Name |

3,4-dimethoxy-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4S/c1-21-13-6-5-11(8-14(13)22-2)17(20)18-10-12-9-15(23-19-12)16-4-3-7-24-16/h3-9H,10H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDRDJWAYZDIGEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC=CS3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide typically involves multiple steps:

Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

Attachment of the Benzamide Core: The benzamide core can be introduced through a coupling reaction, often involving the use of coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for such complex organic compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3,4-dimethoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide involves its interaction with specific molecular targets. The isoxazole ring and thiophene moiety can interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3,4-dimethoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide with benzamide derivatives containing isoxazole, thiadiazole, or thiazole moieties, as reported in the literature.

Structural and Functional Group Comparisons

Key Observations:

Electron-Donating vs. Electron-Withdrawing Groups :

- The target compound’s 3,4-dimethoxy groups enhance solubility and may influence receptor binding via hydrogen bonding .

- In contrast, halogenated derivatives (e.g., 2,4-difluoro and chloro groups in ) improve metabolic stability and lipophilicity, critical for pesticidal activity .

Thiazole (compound in ) introduces a sulfur atom that may facilitate π-π stacking interactions in enzyme active sites .

Synthetic Yields and Methods :

- Compounds like 8a–c (70–80% yields) and the thiazole derivative in (routine synthesis) suggest that the target compound’s synthesis could follow analogous pathways, albeit with modifications for the thiophene and dimethoxy groups.

Physicochemical and Spectroscopic Data

- Notable Absences: The target compound lacks reported spectral or crystallographic data, unlike its analogs (e.g., compound 8a’s dual C=O stretches ).

Biological Activity

3,4-Dimethoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide is a complex organic compound characterized by a benzamide core with methoxy substitutions and an isoxazole ring linked to a thiophene moiety. This unique structure suggests potential biological activities that merit detailed exploration. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 344.4 g/mol. Its structure includes:

- Benzamide Core : Provides a scaffold for biological activity.

- Methoxy Groups : Enhance lipophilicity and may modulate receptor interactions.

- Isoxazole Ring : Known for various biological activities, including anti-inflammatory and anticancer effects.

- Thiophene Moiety : Contributes to the compound's electronic properties and potential bioactivity.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has been reported to induce apoptosis in B16F10 melanoma cells, suggesting its potential as an anticancer agent.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| B16F10 | 15 | Induction of apoptosis |

| MCF7 (breast) | 12 | Cell cycle arrest |

| A549 (lung) | 18 | Inhibition of proliferation |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. Studies suggest that it can inhibit pro-inflammatory cytokines in cellular models, which could be beneficial in treating inflammatory diseases.

Case Study: Inhibition of TNF-alpha Production

A study evaluated the effect of this compound on TNF-alpha production in activated macrophages. The results indicated a significant reduction in TNF-alpha levels at concentrations as low as 10 µM, highlighting its potential as an anti-inflammatory agent.

The biological activity of this compound is believed to involve multiple mechanisms:

- Enzyme Inhibition : The isoxazole ring may interact with specific enzymes involved in cancer progression or inflammation.

- Receptor Modulation : The methoxy groups can enhance binding affinity to various receptors, potentially altering signaling pathways.

- Cellular Signaling Interference : The compound may disrupt critical cellular signaling pathways that promote tumor growth or inflammation.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other related compounds.

Table 2: Comparison with Similar Compounds

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 5-Methyl-3,4-diphenylisoxazole | Isoxazole derivative | Anticancer |

| Indole-3-acetic acid | Indole derivative | Plant growth regulator |

| Benzamide derivatives | Benzamide | Various therapeutic uses |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.